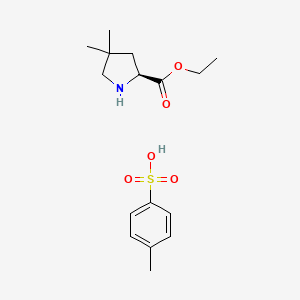

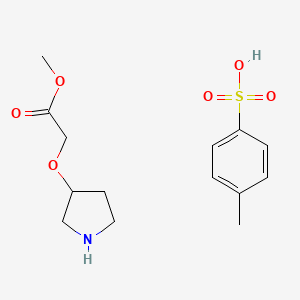

(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrrolidines are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom . They are involved in many biological processes and are key building blocks in the synthesis of many natural products and pharmaceuticals .

Synthesis Analysis

The synthesis of pyrrolidines can be achieved through various methods. One common method is the N-heterocyclization of primary amines with diols . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors .Molecular Structure Analysis

The molecular structure of pyrrolidines is characterized by a five-membered ring containing one nitrogen atom and four carbon atoms . The exact structure of “(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate” would depend on the specific arrangement and bonding of these atoms.Chemical Reactions Analysis

Pyrrolidines can undergo a variety of chemical reactions, including C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides . They can also be involved in selective C(sp3)-C(sp2) cross-couplings .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific molecular structure. Pyrrolidines, in general, are known for their stability and reactivity .Mecanismo De Acción

(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate is a reagent used in the synthesis of organic compounds. It works by forming a covalent bond between the tosylate group and the molecule of interest. This covalent bond is then cleaved by the addition of a nucleophile, such as an alcohol or an amine. The reaction is highly selective and efficient, and it allows for the synthesis of many different organic compounds.

Biochemical and Physiological Effects

This compound has no known biochemical or physiological effects. It is not metabolized in the body and is not known to be toxic. It is used in laboratory experiments and scientific research, and it is not intended for human or animal consumption.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate has several advantages for use in laboratory experiments. It is highly versatile and can be used to synthesize a wide range of organic compounds. It is also highly selective and efficient, and it is relatively easy to use and handle. Additionally, it is not toxic and does not have any known biochemical or physiological effects.

The main limitation of this compound is its limited solubility in water. This can make it difficult to use in certain experiments, and it can also lead to problems with the purity of the product. Additionally, this compound is relatively expensive, which can limit its use in some laboratory experiments.

Direcciones Futuras

The use of (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate in the synthesis of organic compounds has been extensively studied in recent years, and there are several potential future directions for its use. One potential application is in the development of new materials for use in drug delivery systems. Additionally, this compound could be used to synthesize new pharmaceuticals, such as antibiotics and antifungal agents. Finally, this compound could be used to synthesize polymers and other materials for use in a variety of applications.

Métodos De Síntesis

(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate can be synthesized from pyrrolidin-3-yloxyacetic acid, which is a naturally occurring amino acid. The synthesis of this compound involves the reaction of pyrrolidin-3-yloxyacetic acid with toluene sulfonyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the formation of undesirable byproducts. The reaction yields this compound as a white solid.

Aplicaciones Científicas De Investigación

(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds, such as peptides, peptidomimetics, and small molecules. It is also used as a catalyst in the synthesis of polymers and other materials. This compound is also used in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents. Additionally, this compound has been used in the development of new materials for use in drug delivery systems.

Propiedades

IUPAC Name |

4-methylbenzenesulfonic acid;methyl 2-pyrrolidin-3-yloxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.C7H8O3S/c1-10-7(9)5-11-6-2-3-8-4-6;1-6-2-4-7(5-3-6)11(8,9)10/h6,8H,2-5H2,1H3;2-5H,1H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXKMXGRLDZZJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)COC1CCNC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1965309-08-3 |

Source

|

| Record name | Acetic acid, 2-(3-pyrrolidinyloxy)-, methyl ester, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![t-Butyl3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate HCl](/img/structure/B6304699.png)

![cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one HCl](/img/structure/B6304707.png)

![Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl](/img/structure/B6304713.png)

![[2-(3-Chloro-phenyl)-ethyl]-ethyl-amine hydrochloride](/img/structure/B6304724.png)

![trans-2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid t-butyl ester](/img/structure/B6304760.png)

![2-Phenyl-2,7-diaza-spiro[4.4]nonane hydrochloride](/img/structure/B6304774.png)